

Addressing low interpatient variability with ART0380

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Compound of Interest

Compound Name: ART0380
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ART0380 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of **ART0380**, a selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase. A key characteristic of **ART0380** is its reported low interpatient variability, a desirable feature in clinical development.^{[1][2]} This guide will help users understand this characteristic and offer insights for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is **ART0380** and what is its mechanism of action?

ART0380, also known as alnodesertib, is an orally administered small molecule inhibitor of ATR kinase.^[3] ATR is a critical protein in the DNA Damage Response (DDR) pathway, specifically in sensing and signaling replication stress.^{[3][4]} Many cancers exhibit high levels of replication stress, making them vulnerable to ATR inhibition.^[5] By inhibiting ATR, **ART0380** prevents cancer cells from repairing damaged DNA, ultimately leading to cell death.^[3] **ART0380** is often used in combination with DNA-damaging agents like low-dose irinotecan to enhance its anti-tumor activity.^{[5][6]}

Q2: The product literature for **ART0380** mentions "low interpatient variability." What does this mean and why is it significant?

Low interpatient variability means that the pharmacokinetic (PK) profile of **ART0380**—how the drug is absorbed, distributed, metabolized, and eliminated—is consistent across different patients.[1][2] This is a significant advantage in drug development for several reasons:

- **Predictable Dosing:** It allows for more reliable and predictable dosing regimens.[2]
- **Consistent Exposure:** Researchers can be more confident that different subjects (in preclinical models or clinical trials) are receiving a similar drug exposure at a given dose.
- **Simplified Data Interpretation:** It simplifies the analysis of efficacy and toxicity data, as variability in drug levels is less of a confounding factor.

Q3: My experimental results with **ART0380** show very consistent responses across different patient-derived xenograft (PDX) models with similar genetic backgrounds (e.g., ATM-deficient). Is this expected?

Yes, this is an expected and encouraging result. The low interpatient variability observed in the pharmacokinetics of **ART0380** likely contributes to a more uniform biological response in preclinical models with similar underlying biology.[2] This consistency strengthens the evidence for the drug's on-target activity.

Q4: How does the combination of **ART0380** with low-dose irinotecan work?

Artios Pharma's strategy with **ART0380** involves a "triple-targeting" approach to exploit replication stress in cancer cells:

- **Selection of cancers with high endogenous replication stress:** This often includes tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) protein.[5]
- **Induction of further replication stress:** Low-dose irinotecan, a topoisomerase 1 inhibitor, is used to induce additional DNA damage and replication stress.[5][6]
- **Prevention of cellular rescue:** **ART0380** inhibits ATR, preventing the cancer cells from repairing the DNA damage and coping with the replication stress, leading to cell death.[5]

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |
|--|--|---|
| High variability in in vitro IC50 values across cell lines. | Cell lines may have different underlying DNA damage response (DDR) pathway statuses (e.g., varying levels of ATM expression). | Characterize the ATM and other relevant DDR protein levels in your cell lines. Stratify cell lines based on their molecular characteristics to better understand the differential sensitivity to ART0380. |
| Unexpectedly low efficacy in an ATM-deficient xenograft model. | 1. Suboptimal dosing or schedule. 2. The specific ATM mutation in the model may not result in a complete loss of function. 3. Development of resistance. | 1. Consult preclinical data for recommended dosing and administration schedules. [7] [8] 2. Verify the functional impact of the ATM mutation on protein expression and activity. 3. Investigate potential resistance mechanisms, such as upregulation of other DDR pathways. |
| Inconsistent tumor growth inhibition in a PDX study. | While ART0380 has low pharmacokinetic variability, inherent biological heterogeneity within PDX models can still lead to some variation in response. | Ensure a sufficient number of animals per group to achieve statistical power. Analyze individual tumor responses and correlate them with molecular markers from each PDX model. |

Data Presentation

Table 1: Clinical Efficacy of **ART0380** in Combination with Low-Dose Irinotecan in the STELLA Phase 1/2a Trial[\[5\]](#)[\[9\]](#)

| Patient Population | Confirmed Overall Response Rate (cORR) | Median Duration of Response (mDoR) |
|--|--|------------------------------------|
| ATM-negative solid tumors | 50% | 5.7 months |
| ATM-deficient (ATM-low or ATM-negative) solid tumors | 37% | Not Reported |
| ATM-low solid tumors | 22% | Not Reached |

Data from the ongoing STELLA Phase 1/2a trial as of the February 2025 data cut-off.[5][9]

Table 2: Pharmacokinetic Profile of **ART0380**

| Parameter | Observation | Reference |
|-------------|--|-----------|
| Absorption | Rapid absorption | [2][4] |
| Elimination | Relatively rapid elimination | [4] |
| Exposure | Dose-proportional increase in exposure | [2] |
| Variability | Low interpatient variability | [2] |

Experimental Protocols & Methodologies

In Vitro Cell Viability Assay to Determine IC50

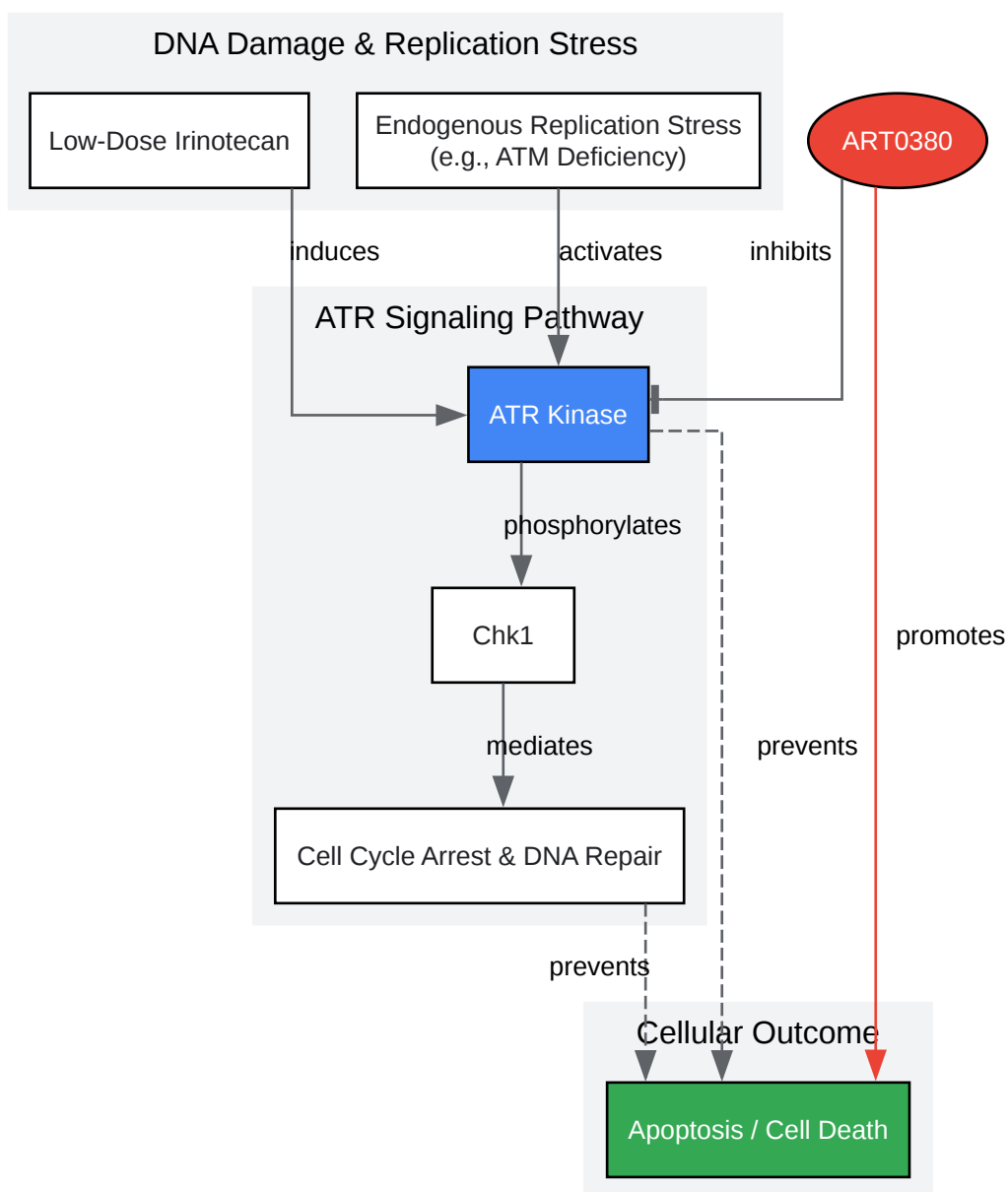
- Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Drug Treatment: Prepare a serial dilution of **ART0380** in cell culture medium. Remove the existing medium from the cells and add the **ART0380**-containing medium. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

- **Viability Assessment:** Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
- **Data Analysis:** Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Western Blot for Pharmacodynamic Assessment of ATR Inhibition

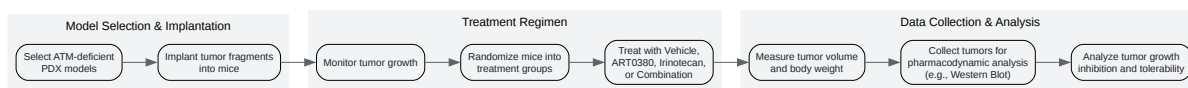
- **Sample Collection:** Treat cells with **ART0380** for the desired time. For in vivo studies, collect tumor tissue at specified time points after dosing.
- **Protein Extraction:** Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
 - Incubate the membrane with a primary antibody against phospho-Chk1 (a downstream target of ATR) overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β -actin). A decrease in phospho-Chk1 levels indicates successful ATR inhibition.

Visualizations



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Caption: Mechanism of action of **ART0380** in the context of replication stress.



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Caption: Experimental workflow for evaluating **ART0380** in PDX models.

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